molecular formula C5H4Br2N2 B1270682 2-Amino-3,6-dibromopyridine CAS No. 503425-86-3

2-Amino-3,6-dibromopyridine

Cat. No.: B1270682
CAS No.: 503425-86-3
M. Wt: 251.91 g/mol
InChI Key: JLZDECJPDYNENP-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and an amino group attached to the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,6-dibromopyridine can be synthesized through several methods. One common method involves the bromination of 2-aminopyridine. The process typically involves the use of bromine in a polar protic solvent such as acetic acid. The reaction is carried out at low temperatures to control the addition of bromine atoms to the pyridine ring .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is preferred for its higher yield and selectivity. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dibromopyridine involves its interaction with various molecular targets. The bromine atoms and the amino group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6-dibromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3 and 6 positions and the amino group at the 2 position makes it a versatile compound for various applications .

Properties

IUPAC Name

3,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDECJPDYNENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361243
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503425-86-3
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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